Methyl 3-(2H-tetrazol-5-ylamino)benzoate
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Overview
Description
Methyl 3-(2H-tetrazol-5-ylamino)benzoate is an organic compound with the molecular formula C9H8N4O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-tetrazol-5-ylamino)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, sodium azide can react with a nitrile derivative in the presence of a catalyst such as zinc chloride.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Coupling Reaction: The tetrazole moiety is then coupled to the methyl benzoate derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and esterification steps, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2H-tetrazol-5-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoate moiety.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Methyl 3-(2H-tetrazol-5-ylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2H-tetrazol-5-ylamino)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can mimic the carboxyl group, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2H-tetrazol-5-yl)benzoate
- Methyl 3-(2H-tetrazol-5-ylmethoxy)benzoate
- 4-{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives
Uniqueness
Methyl 3-(2H-tetrazol-5-ylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 3-(2H-tetrazol-5-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-8(15)6-3-2-4-7(5-6)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSPBROMSFBRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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